molecular formula C10H6ClI B11839553 1-Chloro-7-iodonaphthalene

1-Chloro-7-iodonaphthalene

Cat. No.: B11839553
M. Wt: 288.51 g/mol
InChI Key: RUDVLXBWODXHQX-UHFFFAOYSA-N
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Description

1-Chloro-7-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 7 are replaced by chlorine and iodine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-7-iodonaphthalene can be synthesized through a multi-step process involving the halogenation of naphthalene. One common method involves the initial chlorination of naphthalene to produce 1-chloronaphthalene, followed by iodination at the 7-position. The iodination step typically requires the use of iodine and a suitable oxidizing agent, such as potassium iodate, under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-7-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Cross-Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Products: Various substituted naphthalenes depending on the nucleophile or electrophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Naphthoquinones or other oxidized derivatives.

    Reduction Products: Dehalogenated naphthalenes or partially reduced intermediates.

Scientific Research Applications

1-Chloro-7-iodonaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-7-iodonaphthalene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by other functional groups through nucleophilic or electrophilic attack. In cross-coupling reactions, the compound forms new carbon-carbon bonds through the catalytic action of palladium complexes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-8-iodonaphthalene: Similar structure but with iodine at the 8-position.

    1-Iodonaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-Chloronaphthalene: Lacks the iodine atom, limiting its use in cross-coupling reactions.

Uniqueness

1-Chloro-7-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms on the naphthalene ring. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts. The compound’s reactivity and versatility make it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H6ClI

Molecular Weight

288.51 g/mol

IUPAC Name

1-chloro-7-iodonaphthalene

InChI

InChI=1S/C10H6ClI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H

InChI Key

RUDVLXBWODXHQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)Cl

Origin of Product

United States

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